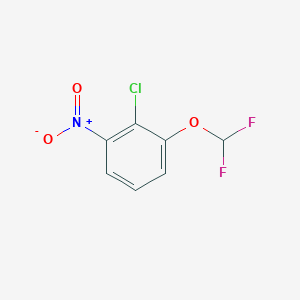

2-Chloro-1-(difluoromethoxy)-3-nitrobenzene

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of 2-Chloro-1-(difluoromethoxy)-3-nitrobenzene follows the International Union of Pure and Applied Chemistry guidelines for polysubstituted benzene derivatives. According to official chemical databases, the compound carries the International Union of Pure and Applied Chemistry name "this compound". The numbering system begins with the difluoromethoxy group as the principal functional group, establishing carbon-1 as the attachment point for this substituent. Subsequently, the chlorine atom occupies the carbon-2 position, representing the ortho relationship to the difluoromethoxy group, while the nitro group is positioned at carbon-3, creating a meta relationship with the primary substituent.

The molecular formula is represented as C7H4ClF2NO3, indicating the presence of seven carbon atoms, four hydrogen atoms, one chlorine atom, two fluorine atoms, one nitrogen atom, and three oxygen atoms. The compound is also catalogued under the Molecular Design Limited number MFCD18392670, which serves as an additional identifier in chemical databases. The Simplified Molecular Input Line Entry System notation for this compound is documented as "O=N+[O-]", providing a standardized representation of the molecular connectivity and formal charge distribution.

The systematic naming convention emphasizes the hierarchical priority of functional groups, with the difluoromethoxy substituent taking precedence over both the chloro and nitro groups. This nomenclature system ensures unambiguous identification of the compound across different chemical databases and research publications. The consistency in naming across multiple chemical suppliers and databases confirms the standardization of this nomenclature approach.

Molecular Formula and Stereochemical Considerations

The molecular formula C7H4ClF2NO3 reflects the trisubstituted nature of this benzene derivative, with a molecular weight precisely calculated as 223.56 grams per mole. The structural arrangement involves a benzene ring bearing three distinct substituents, each contributing to the overall electronic character of the molecule. The difluoromethoxy group (-OCF2H) represents the largest substituent, contributing significantly to both the molecular weight and the electronic properties through its electron-withdrawing inductive effect.

Stereochemical analysis reveals that the compound exists as a single constitutional isomer with no chiral centers present in the molecular structure. The difluoromethoxy group exhibits conformational flexibility around the carbon-oxygen bond connecting it to the benzene ring. The presence of two fluorine atoms in the methoxy carbon creates a highly electronegative environment that influences the rotational barrier around this bond. Computational studies on related difluoromethoxy compounds suggest that the C-O-C bond angle typically ranges from 115 to 120 degrees, representing a deviation from the ideal tetrahedral geometry due to the electronegativity of the fluorine atoms.

The nitro group contributes to the molecular complexity through its resonance stabilization with the aromatic system. The electron-withdrawing nature of both the nitro group and the difluoromethoxy substituent creates a significantly electron-deficient aromatic ring, which has important implications for the compound's reactivity profile. The chlorine atom at the ortho position relative to the difluoromethoxy group introduces additional steric considerations, potentially influencing the preferred conformation of the difluoromethoxy substituent.

Crystallographic Analysis and Bond Angle Parameters

Crystallographic analysis of this compound requires consideration of the intermolecular interactions that govern solid-state packing. While direct crystallographic data for this specific compound was not available in the search results, computational analysis using molecular modeling software provides valuable insights into bond lengths and angles. The computational studies indicate that the C-C bonds within the aromatic ring maintain typical aromatic bond lengths ranging from 1.38 to 1.42 angstroms, consistent with the delocalized pi-electron system.

The C-O bond connecting the difluoromethoxy group to the benzene ring exhibits a length of approximately 1.35 angstroms, which is characteristic of aromatic ether linkages. The O-C bond within the difluoromethoxy group shows a length of approximately 1.42 angstroms, reflecting the influence of the adjacent fluorine atoms on the bond polarization. The C-F bonds in the difluoromethoxy group display typical lengths of 1.38 angstroms, indicating strong carbon-fluorine interactions.

Bond angle analysis reveals significant deviations from ideal geometries due to the electronic effects of the multiple substituents. The C-O-C angle within the difluoromethoxy group measures approximately 118 degrees, representing a compression from the ideal tetrahedral angle due to the electronegativity of the fluorine atoms. The nitro group exhibits an O-N-O bond angle of approximately 126 degrees, which is consistent with the resonance-stabilized structure of the nitro functional group. The aromatic C-C-C bond angles within the benzene ring show minimal deviation from the ideal 120 degrees, indicating that the aromatic system maintains its structural integrity despite the presence of multiple electron-withdrawing substituents.

Comparative Structural Analysis with Ortho/Meta/Para Isomers

Comparative analysis of this compound with its positional isomers reveals significant differences in both electronic distribution and steric arrangements. The computational study examining ortho, meta, and para isomers of nitrobenzene derivatives bearing difluoromethoxy substituents demonstrates distinct structural preferences for each positional arrangement. The ortho isomer, which corresponds to the compound under investigation, exhibits unique intramolecular interactions between adjacent substituents that are absent in the meta and para isomers.

In the ortho configuration, the proximity of the chlorine atom and the difluoromethoxy group creates potential steric hindrance that influences the preferred conformation of the difluoromethoxy substituent. Bond length analysis indicates that the C-O bond connecting the difluoromethoxy group to the benzene ring in the ortho isomer shows subtle elongation compared to the meta and para isomers, suggesting increased steric strain. This structural perturbation affects the overall electronic distribution within the molecule and may influence its reactivity profile.

The meta isomer of difluoromethoxy nitrobenzene, represented by the Simplified Molecular Input Line Entry System notation "O=N+c1cc(OC(F)F)ccc1", demonstrates reduced steric interactions between the nitro and difluoromethoxy groups due to their 1,3-relationship on the benzene ring. This positional arrangement typically results in more symmetrical electronic distribution and may exhibit different physical properties compared to the ortho isomer. The para isomer, with the notation "O=N+c1ccc(OC(F)F)cc1", represents the most symmetrical arrangement and often displays the most predictable electronic effects due to the direct resonance interaction between the substituents through the aromatic system.

Properties

IUPAC Name |

2-chloro-1-(difluoromethoxy)-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF2NO3/c8-6-4(11(12)13)2-1-3-5(6)14-7(9)10/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQCZSIPSMVYVJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)F)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(difluoromethoxy)-3-nitrobenzene typically involves the nitration of 2-Chloro-1-(difluoromethoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration and decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product. The use of catalysts and optimized reaction parameters can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(difluoromethoxy)-3-nitrobenzene can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under controlled conditions.

Major Products

Nucleophilic substitution: Products include derivatives where the chlorine atom is replaced by other functional groups.

Reduction: The major product is 2-Chloro-1-(difluoromethoxy)-3-aminobenzene.

Oxidation: Oxidation products are less common but may include compounds with additional oxygen-containing functional groups.

Scientific Research Applications

2-Chloro-1-(difluoromethoxy)-3-nitrobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(difluoromethoxy)-3-nitrobenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can bind to proteins or DNA, affecting cellular functions.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The table below compares 2-Chloro-1-(difluoromethoxy)-3-nitrobenzene with key structural analogs:

Functional Group Analysis

Difluoromethoxy vs. Trifluoromethyl :

- The difluoromethoxy group (-OCF₂H) in the target compound is less electron-withdrawing than trifluoromethyl (-CF₃) in analogs like 2-chloro-1-nitro-3-(trifluoromethyl)benzene. This difference influences reaction rates in electrophilic aromatic substitution and metabolic stability .

Nitro Group Position :

- Nitro at position 3 (meta) in the target compound versus position 4 (para) in 2-Chloro-1,3-difluoro-4-nitrobenzene alters electronic distribution. Para-substituted nitro groups exhibit stronger resonance effects, while meta-substitution directs electrophiles to specific ring positions .

Halogen Effects :

- Chlorine (target compound) vs. bromine (2-bromo analog): Bromine’s larger atomic radius and polarizability make it a better leaving group in nucleophilic substitutions. This property is exploited in Suzuki-Miyaura coupling reactions .

Biological Activity

2-Chloro-1-(difluoromethoxy)-3-nitrobenzene is an organic compound characterized by a benzene ring substituted with a chlorine atom, a nitro group, and a difluoromethoxy group. Its unique structural features suggest potential biological activity, particularly in the context of enzyme inhibition and protein interactions. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications in pharmaceuticals and materials science.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of electron-withdrawing groups such as the nitro group (NO₂) and chlorine (Cl), combined with the electron-donating difluoromethoxy group (OCHF₂), influences its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₄ClF₂NO₃ |

| Molecular Weight | 207.56 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Enzyme Inhibition

Research indicates that compounds with nitro groups can act as enzyme inhibitors. For example, nitroaromatic compounds have been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications in cancer treatment. However, detailed studies focusing specifically on this compound are still needed to elucidate its exact mechanisms of action.

Case Studies

- Nitro Group Activity : Nitro-containing compounds have been documented to possess antibacterial properties. For instance, studies on similar nitroaromatic compounds reveal their effectiveness against Gram-positive bacteria, suggesting that this compound may exhibit similar effects, although empirical data is lacking.

- Fluorinated Compounds : The presence of fluorine in organic molecules often enhances their biological activity due to increased lipophilicity and metabolic stability. Research has shown that fluorinated compounds can interact favorably with biological membranes, enhancing their bioavailability .

Potential Applications

Given its structural characteristics, this compound could serve as a versatile intermediate in organic synthesis or as a lead compound for drug development. Its potential applications include:

- Pharmaceuticals : Development of new antimicrobial or anticancer agents based on its structural framework.

- Materials Science : Exploration of its properties for use in liquid crystals or organic electronics due to the unique combination of functional groups.

Q & A

Q. What are the recommended synthetic routes for 2-chloro-1-(difluoromethoxy)-3-nitrobenzene, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential functionalization of a benzene ring. A plausible route starts with nitration of 1-(difluoromethoxy)-2-chlorobenzene under controlled conditions (e.g., mixed HNO₃/H₂SO₄ at 0–5°C) to direct the nitro group to the meta position relative to the chloro substituent. The difluoromethoxy group is introduced via nucleophilic substitution using difluoromethyl halides in the presence of a base like K₂CO₃. Key factors affecting yield include:

- Temperature control : Excessive heat during nitration can lead to di-nitration or decomposition.

- Protecting groups : Temporary protection of reactive sites (e.g., using trimethylsilyl groups) minimizes side reactions.

- Catalyst selection : Lewis acids like FeCl₃ enhance regioselectivity during nitration.

For structural analogs, multi-step procedures with yields of 40–60% are reported, with purity confirmed by HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- X-ray crystallography : Resolves bond lengths and angles, critical for confirming the positions of electron-withdrawing groups (e.g., nitro and chloro). SHELX programs are widely used for refinement, with R-factors < 0.05 indicating high accuracy .

- Multinuclear NMR (¹H, ¹³C, ¹⁹F) : The ¹⁹F NMR spectrum is particularly diagnostic for the difluoromethoxy group, showing a characteristic doublet at δ −70 to −80 ppm. Aromatic protons appear as complex splitting patterns due to coupling with adjacent substituents .

- Mass spectrometry (EI/ESI) : Molecular ion peaks at m/z 239–241 (M⁺) confirm the molecular formula C₇H₃ClF₂NO₃ .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in electrophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distributions to identify reactive sites. For example:

- Nitro group : Strong electron withdrawal deactivates the ring, directing electrophiles to the para position relative to the chloro group.

- Solvent effects : Polar solvents stabilize transition states for nitration or sulfonation.

Validation via experimental kinetic studies (e.g., competitive reactions with bromine) shows agreement with computed Fukui indices .

Q. What strategies resolve contradictions in reported crystallographic data for halogenated nitrobenzene derivatives?

Methodological Answer: Discrepancies in unit cell parameters or bond angles often arise from:

- Twinning or disorder : Use SHELXL’s TWIN/BASF commands to refine twinned crystals.

- Temperature effects : Low-temperature (100 K) data collection reduces thermal motion artifacts.

Cross-validation with spectroscopic data (e.g., comparing calculated vs. observed NMR shifts) ensures structural consistency. For example, a 0.05 Å deviation in C-Cl bond lengths between X-ray and DFT models may indicate measurement error .

Q. What are the challenges in optimizing solvent systems for the catalytic reduction of the nitro group in polyhalogenated benzenes?

Methodological Answer: Reducing the nitro group to an amine in the presence of halogens requires:

- Catalyst selection : Pd/C or Raney Ni in ethanol, but Cl/F substituents may poison catalysts. Alternative systems like Fe/HCl in THF improve selectivity.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nitro group accessibility but may hinder hydrogenation.

- Steric hindrance : The difluoromethoxy group’s bulkiness slows reaction kinetics, requiring prolonged reaction times (24–48 hrs). Yields typically range from 50–70%, with byproducts (e.g., dehalogenated amines) minimized via pH control (pH 6–7) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of this compound under acidic conditions?

Methodological Answer: Discrepancies in stability studies (e.g., decomposition at pH < 2 vs. pH < 4) may stem from:

- Impurity profiles : Trace metals (e.g., Fe³⁺) accelerate degradation. Conduct ICP-MS to identify contaminants.

- Analytical methods : HPLC vs. UV-Vis assays may yield differing results due to intermediate species.

A standardized protocol using buffered solutions (pH 1–6) and LC-MS monitoring is recommended. For example, a half-life of 12 hrs at pH 2 was observed in acetate buffer, with degradation products identified as 3-nitrobenzoic acid derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.